N-(4-anilinophenyl)-2-(4-ethylphenoxy)acetamide
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Overview
Description
N-(4-anilinophenyl)-2-(4-ethylphenoxy)acetamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of an aniline group attached to a phenyl ring, which is further connected to an ethylphenoxy acetamide moiety. The presence of these functional groups imparts distinct chemical properties, making it a subject of study in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-anilinophenyl)-2-(4-ethylphenoxy)acetamide typically involves a multi-step process. One common method starts with the preparation of 4-anilinophenyl acetic acid, which is then reacted with 4-ethylphenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired compound. The reaction conditions often include:
- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
- Temperature: Room temperature to 50°C
- Reaction time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production time and cost.
Chemical Reactions Analysis
Types of Reactions
N-(4-anilinophenyl)-2-(4-ethylphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can convert the compound into its amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aniline or phenoxy groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral medium, CrO₃ in acetic acid
Reduction: NaBH₄ in methanol or ethanol, LiAlH₄ in ether
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS)
Major Products Formed
Oxidation: Quinones and related compounds
Reduction: Amine derivatives
Substitution: Halogenated or alkylated derivatives
Scientific Research Applications
N-(4-anilinophenyl)-2-(4-ethylphenoxy)acetamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-anilinophenyl)-2-(4-ethylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-anilinophenyl)-2-(4-methylphenoxy)acetamide
- N-(4-anilinophenyl)-2-(4-chlorophenoxy)acetamide
- N-(4-anilinophenyl)-2-(4-bromophenoxy)acetamide
Uniqueness
N-(4-anilinophenyl)-2-(4-ethylphenoxy)acetamide stands out due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. Compared to its methyl, chloro, or bromo analogs, the ethyl derivative may exhibit different solubility, stability, and interaction with biological targets, making it a unique compound for specific applications.
Properties
IUPAC Name |
N-(4-anilinophenyl)-2-(4-ethylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c1-2-17-8-14-21(15-9-17)26-16-22(25)24-20-12-10-19(11-13-20)23-18-6-4-3-5-7-18/h3-15,23H,2,16H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHCBFTUAKBDMQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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